molecular formula C13H12N2O4S B13349308 N-(4-methyl-3-nitrophenyl)benzenesulfonamide

N-(4-methyl-3-nitrophenyl)benzenesulfonamide

Cat. No.: B13349308
M. Wt: 292.31 g/mol
InChI Key: NDDLFOLLHLWLQZ-UHFFFAOYSA-N
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Description

N-(4-methyl-3-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C13H12N2O4S. It is a member of the sulfonamide family, which are compounds containing a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-nitrophenyl)benzenesulfonamide typically involves the nitration of N-phenylbenzenesulfonamide followed by methylation. A novel route involving metal-promoted tandem nitration and halogenation has been developed, which employs reagents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate . This method is highly chemoselective and compatible with various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and methylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-3-nitrophenyl)benzenesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming N-(4-methyl-3-aminophenyl)benzenesulfonamide.

    Substitution: The compound can undergo substitution reactions, where the nitro or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields N-(4-methyl-3-aminophenyl)benzenesulfonamide, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

N-(4-methyl-3-nitrophenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methyl-3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-3-nitrophenyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both nitro and methyl groups allows for a range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

N-(4-methyl-3-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C13H12N2O4S/c1-10-7-8-11(9-13(10)15(16)17)14-20(18,19)12-5-3-2-4-6-12/h2-9,14H,1H3

InChI Key

NDDLFOLLHLWLQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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